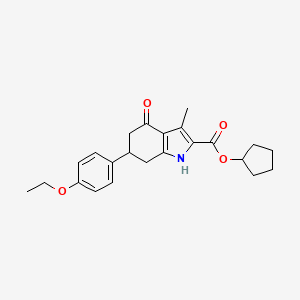![molecular formula C32H27N3O B11493942 1-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11493942.png)
1-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE is a complex organic compound with a unique structure that includes multiple aromatic rings and a diazoloimidazole core
Preparation Methods
The synthesis of 1-(3,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the individual aromatic components, followed by their coupling through various reaction mechanisms such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(3,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.
Cyclization: The formation of the diazoloimidazole core involves cyclization reactions, which are crucial for the structural integrity of the compound.
Scientific Research Applications
1-(3,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s aromatic rings and diazoloimidazole core allow it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
1-(3,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE can be compared with other similar compounds, such as:
1-(3,4-DIMETHOXYPHENYL)-4,4-DIMETHYL-1-PENTEN-3-ONE: This compound has a different core structure and functional groups, leading to distinct chemical and biological properties.
1-(3,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-IMIDAZOLE: Similar in structure but lacks the diazolo component, affecting its reactivity and applications.
The uniqueness of 1-(3,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE lies in its specific arrangement of aromatic rings and the presence of the diazoloimidazole core, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C32H27N3O |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-5,6-diphenylimidazo[1,2-a]imidazole |
InChI |
InChI=1S/C32H27N3O/c1-22-14-17-27(20-23(22)2)35-29(24-15-18-28(36-3)19-16-24)21-34-31(26-12-8-5-9-13-26)30(33-32(34)35)25-10-6-4-7-11-25/h4-21H,1-3H3 |
InChI Key |
VAFPYGOKILKHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B11493891.png)
![4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11493899.png)

![N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11493926.png)
![4-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11493927.png)
![(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B11493929.png)
![3-[(phenylsulfonyl)methyl]-N-[2-(piperazin-1-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11493933.png)

![4-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11493936.png)
![N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B11493938.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-3-phenylpropanamide](/img/structure/B11493946.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11493953.png)
